

Reductive amination protocols for 5-cyano-2-indanone

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Compound of Interest

Compound Name: 2-Oxo-2,3-dihydro-1h-indene-5-carbonitrile

CAS No.: 1187983-93-2

Cat. No.: B3185664

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Application Note: Chemoselective Reductive Amination of 5-Cyano-2-Indanone

Executive Summary

5-cyano-2-indanone is a high-value pharmacophore intermediate, particularly in the synthesis of CNS-active agents (e.g., dopamine/serotonin modulators). The structural combination of a reactive C2 ketone and a reducible C5 nitrile presents a specific chemoselectivity challenge. Standard catalytic hydrogenation protocols often lead to over-reduction of the nitrile to a primary amine or reduction of the aromatic core.

This guide details two field-proven protocols for the reductive amination of 5-cyano-2-indanone that guarantee the conservation of the nitrile moiety:

- Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for primary and unhindered secondary amines.
- Method B (Advanced): Titanium(IV) Isopropoxide mediated – for sterically hindered amines or weak nucleophiles (e.g., anilines).

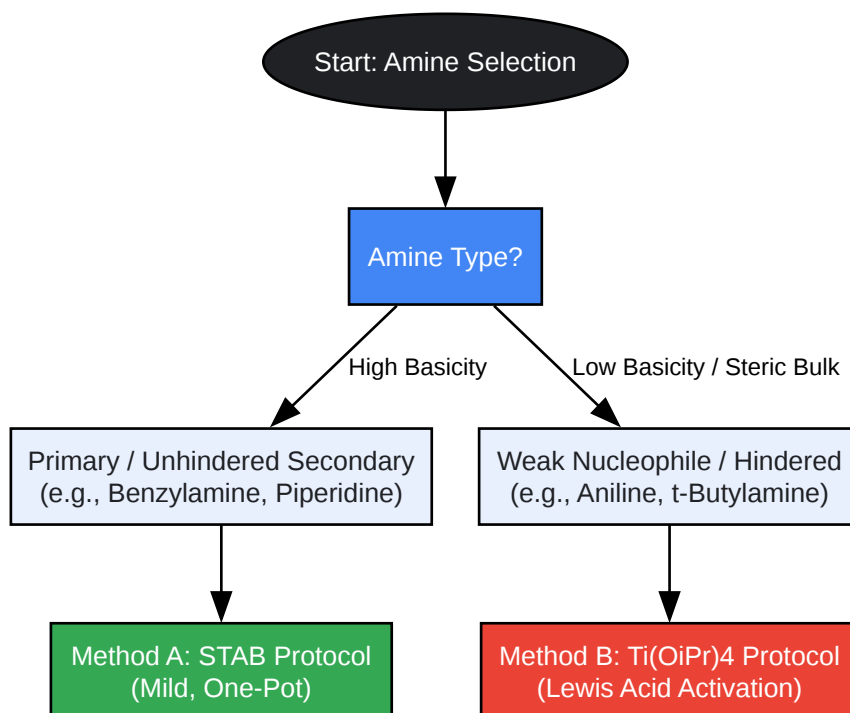
Critical Pre-Requisites & Substrate Handling

Expertise Note: The 2-indanone core is inherently less stable than 1-indanone. It has a tendency to enolize to 2-hydroxyindene, which can undergo rapid oxidative polymerization or dimerization upon exposure to air or strong bases.

- Storage: Store 5-cyano-2-indanone at -20°C under argon.
- Purity Check: Before reaction, verify the absence of brown discoloration (polymerization). Recrystallize from ethanol/ether if purity is <95%.
- Solvent Choice: 1,2-Dichloroethane (DCE) is the gold standard for Method A due to its ability to solubilize the STAB reagent and accelerate imine formation. THF is a viable green alternative but requires longer reaction times.

Method Selection Guide

Select the appropriate protocol based on your amine partner.



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Figure 1: Decision tree for selecting the optimal reductive amination protocol.

Protocol A: The "Gold Standard" (STAB)

Mechanism: Direct reductive amination.[1] The acetic acid catalyzes the formation of an iminium ion, which is reduced faster than the ketone substrate by the acetoxy-stabilized borohydride.[2] Chemoselectivity: STAB does not reduce nitriles, nitro groups, or esters at room temperature, ensuring the 5-cyano group remains intact.

Reagents & Stoichiometry

Component	Equiv.	Role
5-cyano-2-indanone	1.0	Substrate
Amine	1.1 - 1.2	Nucleophile
NaBH(OAc) ₃ (STAB)	1.4 - 1.5	Reducing Agent
Acetic Acid (AcOH)	1.0 - 2.0	Catalyst (pH 4-5)
1,2-Dichloroethane (DCE)	0.2 M	Solvent

Step-by-Step Procedure

- Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
- Dissolution: Add 5-cyano-2-indanone (1.0 equiv) and the amine (1.1 equiv) to DCE (concentration ~0.2 M).
- Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base, and skip the AcOH addition.
- Reaction: Stir for 15–30 minutes at room temperature to allow partial imine equilibrium.
- Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
 - Observation: Mild effervescence may occur.
- Monitoring: Stir at 20–25°C. Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.

- Endpoint: Disappearance of ketone.
- Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution). Stir for 15 minutes until effervescence ceases.
- Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Titanium(IV) Mediated (For Difficult Amines)

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine (Le Chatelier's principle).

Reagents & Stoichiometry

Component	Equiv.	Role
5-cyano-2-indanone	1.0	Substrate
Amine	1.2	Nucleophile
Ti(OiPr) ₄	1.25	Lewis Acid / Scavenger
NaBH ₄	1.5	Reducing Agent
Ethanol (Abs.)	0.5 M	Solvent (Step 2)

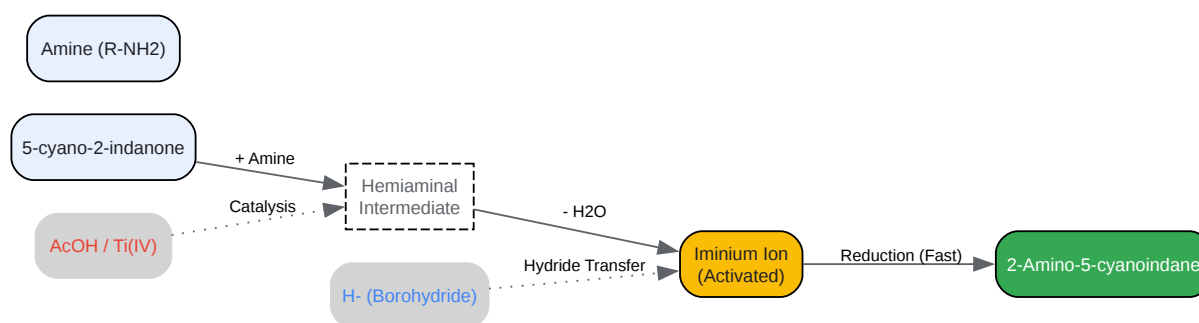
Step-by-Step Procedure

- Complexation: In a dry flask under Argon, mix 5-cyano-2-indanone (1.0 equiv) and the amine (1.2 equiv).
- Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.
- Imine Formation: Stir the viscous mixture at room temperature for 1–2 hours.
 - Note: For extremely hindered amines, mild heating (40°C) may be required.
- Dilution: Dilute the mixture with absolute Ethanol (to ~0.5 M concentration).

- Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic).
- Stir: Allow to warm to room temperature and stir for 2 hours.
- Hydrolysis (Critical): Quench by adding 2M NaOH or water. A heavy white precipitate (TiO₂) will form.
- Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
- Workup: Concentrate the filtrate to remove EtOH, then partition between EtOAc and water.

Mechanistic Pathway

Understanding the pathway clarifies why Method A preserves the nitrile while catalytic hydrogenation might destroy it.



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Figure 2: Reaction pathway.[3] The rate of reduction for the Iminium species is significantly faster than for the Ketone, preventing side-product formation.

Analytical QC & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Conversion	Wet solvent or old reagents.	STAB is moisture sensitive.[1] [4][5] Ensure DCE is dry. If using Method B, ensure Ti(OiPr) ₄ is fresh (colorless, not yellow).
Dimerization	Amine is too nucleophilic / insufficient steric bulk.	Increase amine equivalents to 1.5. Dimerization (Indanone-Amine-Indanone) occurs if the product amine competes with the starting amine.
Nitrile Hydrolysis	Acid concentration too high or reaction too hot.	Maintain T < 30°C. Do not use strong mineral acids (HCl/H ₂ SO ₄); stick to AcOH.
TLC Visualization	Product co-elutes with SM.	Use a specialized stain. Indanones are UV active. Amines stain well with Ninhydrin or Dragendorff reagent.

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